REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].I[CH2:15][CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+].Cl>O.CN(C=O)C>[OH:17][CH2:16][CH2:15][O:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH:6]=[O:7])=[CH:8][C:9]=1[O:10][CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1OC)OC
|
Name
|
|
Quantity
|
9.43 g
|
Type
|
reactant
|
Smiles
|
ICCO
|
Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 80° C. under a stream of nitrogen for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the solid is isolated
|
Type
|
CUSTOM
|
Details
|
For further purification
|
Type
|
CUSTOM
|
Details
|
the solid is purified by column chromatography (flash: ethyl acetate/n-hexane (1:1))
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OCCOC1=C(C=C(C=O)C=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |